

Physical and chemical properties of Chloro(dimethyl sulfide)gold(I)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

Cat. No.: *B14791068*

[Get Quote](#)

Chloro(dimethyl sulfide)gold(I): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Chloro(dimethyl sulfide)gold(I), a pivotal starting material in gold chemistry. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key processes to support its application in research and development, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

Chloro(dimethyl sulfide)gold(I), with the chemical formula C_2H_6AuClS , is a white to light yellow, crystalline solid.^{[1][2][3][4]} It is recognized for its relative stability under ambient conditions, although it is sensitive to heat, light, and air, which can lead to decomposition into elemental gold.^{[1][2]} This compound serves as a common and versatile precursor for the synthesis of a wide array of gold(I) complexes.^{[1][5]}

Quantitative Data Summary

The fundamental physical and chemical properties of Chloro(dimethyl sulfide)gold(I) are summarized in the tables below for easy reference and comparison.

Identifier	Value	Reference
CAS Number	29892-37-3	[1]
Molecular Formula	C ₂ H ₆ AuClS	[1]
Molar Mass	294.55 g·mol ⁻¹	[1]
PubChem CID	6100873	[1]
ECHA InfoCard	100.156.209	[1]

Table 1: Compound Identifiers

Property	Value	Reference
Appearance	White to light yellow powder/crystal	[2] [3] [4] [6]
Melting Point	160 °C (with decomposition)	[2] [3] [6]
Solubility	Soluble in dichloromethane	[5]
Purity	Typically ≥ 97.0%	[2] [4] [6]
Storage Conditions	Store at 2 - 8 °C	[6]

Table 2: Physical Properties

Parameter	Value	Reference
Geometry	Nearly Linear (176.9°)	[1]
Au-S Bond Distance	2.271(2) Å	[1]

Table 3: Structural Parameters

Spectroscopic Data	Details	Reference
$^1\text{H-NMR}$ (CDCl_3)	Spectrum available	[7]
$^{13}\text{C-NMR}$ (CDCl_3)	Spectrum available	[7]

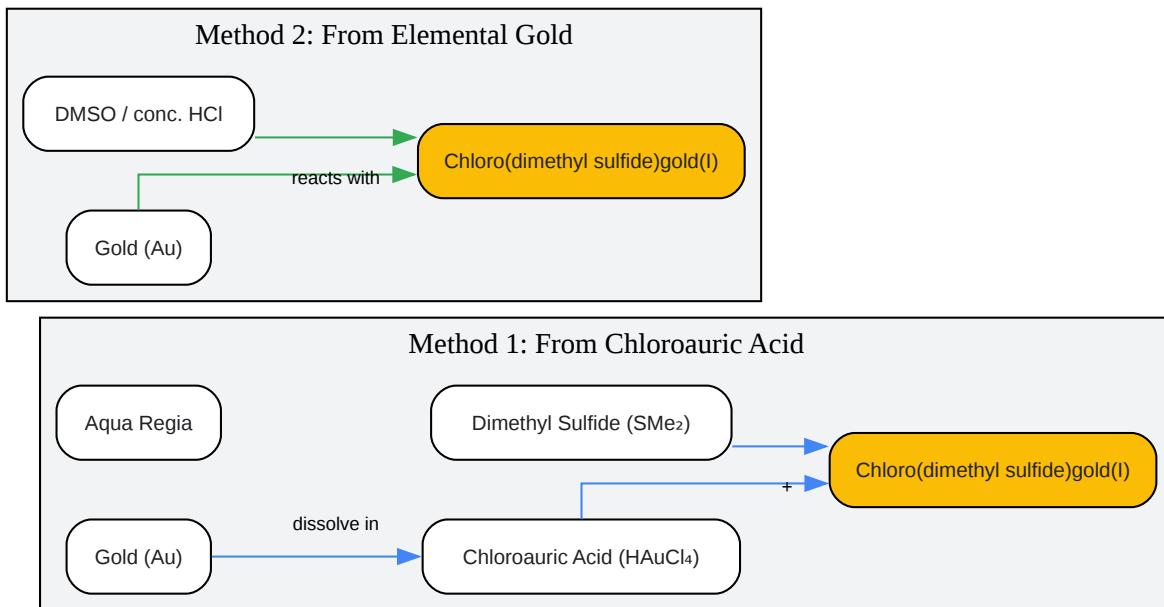
Table 4: Spectroscopic Data

Synthesis and Reactivity

Chloro(dimethyl sulfide)gold(I) is commercially available but can also be synthesized through several established methods. Its reactivity is dominated by the facile displacement of the dimethyl sulfide ligand, making it an excellent precursor for a variety of gold(I) compounds.

Synthesis Protocols

Method 1: From Chloroauric Acid


A common laboratory preparation involves the reaction of chloroauric acid (HAuCl_4) with dimethyl sulfide.[\[1\]](#)[\[5\]](#)

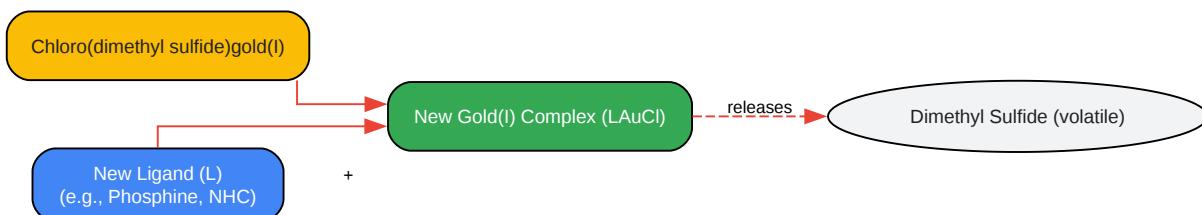
- Reactants: Chloroauric acid (HAuCl_4), dimethyl sulfide (SMe_2), water.
- Equation: $\text{HAuCl}_4 + 2 \text{SMe}_2 + \text{H}_2\text{O} \rightarrow (\text{CH}_3)_2\text{SAuCl} + 3 \text{HCl} + \text{OSMe}_2$ [\[1\]](#)[\[5\]](#)
- Procedure: Gold is first dissolved in aqua regia to form chloroauric acid. Dimethyl sulfide is then added to this solution. The product, Chloro(dimethyl sulfide)gold(I), precipitates and can be isolated.[\[1\]](#)

Method 2: From Elemental Gold

A more direct synthesis starts from elemental gold.

- Reactants: Gold (Au), Dimethyl sulfoxide (DMSO), concentrated Hydrochloric acid (HCl).
- Procedure: Elemental gold is treated with a mixture of DMSO and concentrated HCl (1:2 ratio). In this reaction, DMSO acts as both an oxidant and a source of the dimethyl sulfide ligand.[\[1\]](#)

[Click to download full resolution via product page](#)


Synthesis workflows for Chloro(dimethyl sulfide)gold(I).

Key Chemical Reactions

The primary utility of Chloro(dimethyl sulfide)gold(I) in synthetic chemistry stems from its role as a precursor. The dimethyl sulfide ligand is volatile and easily displaced by other ligands (L), such as phosphines and N-heterocyclic carbenes (NHCs).^[1]

- Ligand Exchange Reaction: $(\text{CH}_3)_2\text{SAuCl} + \text{L} \rightarrow \text{LAuCl} + (\text{CH}_3)_2\text{S}$ ^[1]

This reactivity is fundamental to the synthesis of numerous gold(I) catalysts and therapeutic agents.^[6] For instance, it is used to prepare gold(I)-NHC complexes which have applications in catalysis and have been investigated for their anticancer properties.

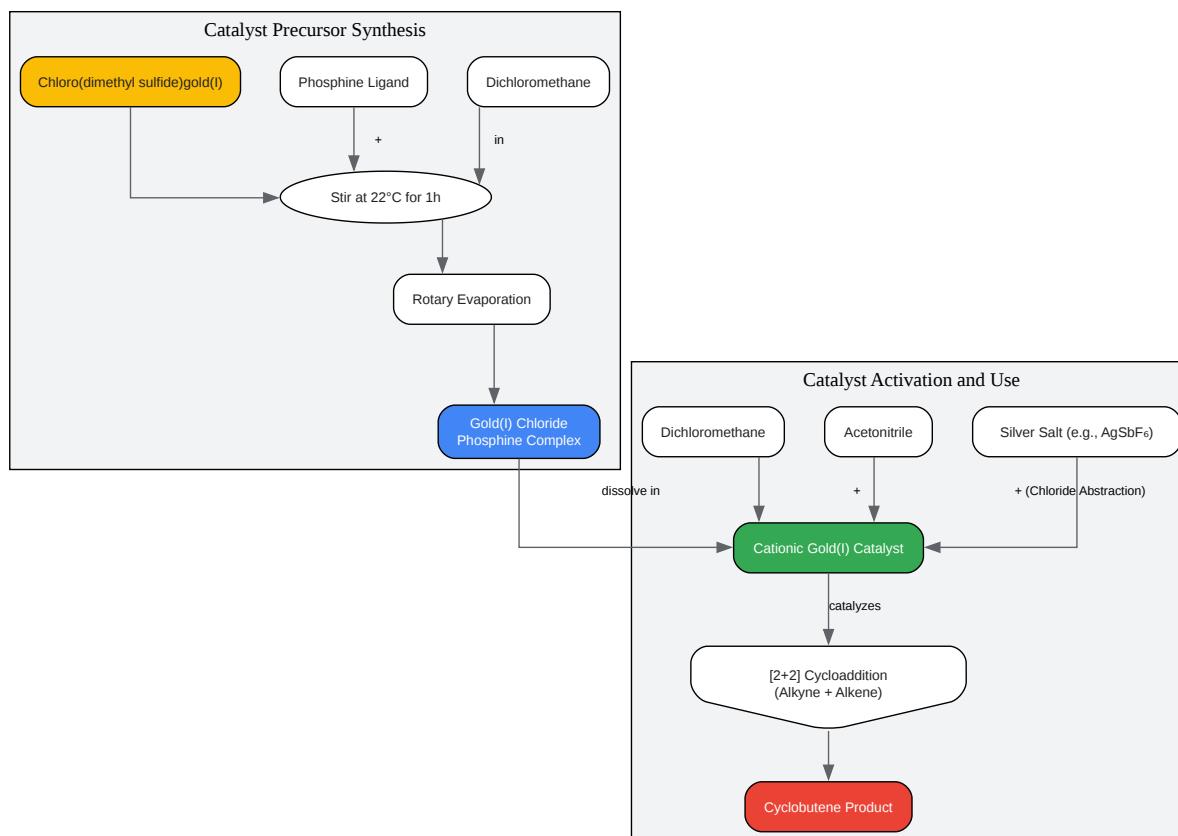
[Click to download full resolution via product page](#)

General ligand exchange reaction pathway.

Applications in Research and Drug Development

Chloro(dimethyl sulfide)gold(I) is a cornerstone reagent with diverse applications in organic synthesis, materials science, and medicinal chemistry.

Catalysis


It serves as a precursor to catalytically active gold(I) species for various organic transformations, including intermolecular [2+2] cycloaddition reactions.^{[5][8]} These catalytic systems often operate under mild conditions, offering high selectivity and yields.^[6]

Experimental Protocol: Synthesis of a Gold(I) Catalyst for [2+2] Cycloaddition

This protocol describes the synthesis of a gold(I)-phosphine complex from Chloro(dimethyl sulfide)gold(I), which can then be used to generate a cationic gold(I) catalyst.

- Step 1: Formation of the Gold(I) Chloride Complex:
 - In a round-bottomed flask open to air, charge di-tert-butyl(2',4',6'-trisopropyl-[1,1'-biphenyl]-2-yl)phosphine and Chloro(dimethyl sulfide)gold(I) (1:1 molar ratio).^[8]
 - Add dichloromethane as the solvent.^[8]
 - Stir the resulting colorless solution at room temperature for 1 hour.^[8]
 - Remove the volatiles by rotary evaporation to afford the gold(I) chloride phosphine complex as a white solid.^[8]

- Step 2: Generation of the Cationic Gold(I) Catalyst:
 - The synthesized gold(I) chloride complex is dissolved in dichloromethane.
 - Acetonitrile is added, followed by a silver salt (e.g., AgSbF_6 or similar non-coordinating anion source) to abstract the chloride ligand.
 - The resulting cationic gold(I) complex is the active catalyst for cycloaddition reactions.[\[8\]](#)

[Click to download full resolution via product page](#)*Workflow for gold-catalyzed [2+2] cycloaddition.*

Nanotechnology and Materials Science

This compound is employed in the synthesis of gold nanoparticles, which have unique electronic and optical properties valuable in electronics, sensors, and drug delivery systems.[6] It is also used in developing advanced materials like conductive polymers.[6]

Medicinal Chemistry and Drug Development

Chloro(dimethyl sulfide)gold(I) is a valuable precursor for synthesizing novel gold-containing therapeutic agents.[6] Gold(I) complexes, particularly those with N-heterocyclic carbene ligands derived from this precursor, have shown potential as anticancer agents. The unique coordination chemistry of gold allows for the design of compounds that can target specific biological pathways.[6] While many chlorinated compounds are FDA-approved drugs, the development of gold-based therapeutics is an active area of research.[9]

Safety and Handling

Chloro(dimethyl sulfide)gold(I) is associated with several hazards and requires careful handling in a laboratory setting.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

It is stable under standard ambient conditions but should be protected from light, heat, and air to prevent decomposition.[2][10] It is incompatible with strong oxidizing agents.[10] Always consult the Safety Data Sheet (SDS) before use.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]
- 2. labproinc.com [labproinc.com]
- 3. Chloro(dimethylsulfide)gold(I) | 29892-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Chloro(dimethylsulfide)gold(I) | CymitQuimica [cymitquimica.com]
- 5. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical properties of Chloro(dimethyl sulfide)gold(I)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14791068#physical-and-chemical-properties-of-chloro-dimethyl-sulfide-gold-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com